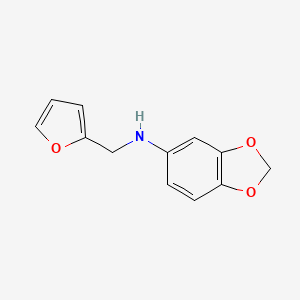
1,3-benzodioxol-5-yl(2-furylmethyl)amine
Cat. No. B5853138
M. Wt: 217.22 g/mol
InChI Key: LEFBIPRUKQBNJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06867298B2
Procedure details


Using the general procedure, 4-bromo-1,2-(methylenedioxy)benzene (120 μL, 1.0 mmol) was coupled with furfurylamine (132 μL, 1.5 mmol). Purification of the crude product by column chromatography on silica gel using hexane/ethyl acetate (8:1) as eluent afforded the desired product as a colorless oil (187 mg, 87% yield). Rf=0.5 (hexane/ethyl acetate=5:1).


Name
Yield
87%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH2:9][O:10][C:4]=2[CH:3]=1.[CH2:11]([NH2:17])[C:12]1[O:16][CH:15]=[CH:14][CH:13]=1>>[CH2:9]1[O:8][C:5]2[CH:6]=[CH:7][C:2]([NH:17][CH2:11][C:12]3[O:16][CH:15]=[CH:14][CH:13]=3)=[CH:3][C:4]=2[O:10]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
120 μL
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=C(C=C1)OCO2
|
Step Two
|
Name
|
|
|
Quantity
|
132 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CO1)N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude product by column chromatography on silica gel
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1OC=2C=C(NCC3=CC=CO3)C=CC2O1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 187 mg | |
| YIELD: PERCENTYIELD | 87% | |
| YIELD: CALCULATEDPERCENTYIELD | 86.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
